2-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(3-fluorophenyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSJZWQFDHYZHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001261392 | |
| Record name | 2-(3-Fluorophenyl)-4-oxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001261392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065102-58-0 | |
| Record name | 2-(3-Fluorophenyl)-4-oxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065102-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Fluorophenyl)-4-oxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001261392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzoyl chloride with glycine in the presence of a base to form the intermediate 3-fluorophenylglycine. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired oxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Substitution Reactions
The fluorophenyl group facilitates electrophilic aromatic substitution (EAS) at the meta position due to the electron-withdrawing effect of fluorine. Common substitution reactions include:
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Halogenation : Reacts with bromine (Br₂) in the presence of FeCl₃ to form 5-bromo-2-(3-fluorophenyl)-1,3-oxazole-4-carboxylic acid .
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Nitration : Undergoes nitration with HNO₃/H₂SO₄ to yield nitro derivatives at the phenyl ring .
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Halogenation | Br₂, FeCl₃, 0°C | 5-Bromo derivative | 78 |
| Nitration | HNO₃, H₂SO₄, 50°C | 3-Nitro-2-(3-fluorophenyl) | 65 |
Oxazole Ring Functionalization
The oxazole ring participates in regioselective reactions due to its electron-deficient nature:
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Nucleophilic Attack : Reacts with amines (e.g., ethylamine) at the C5 position under basic conditions to form carboxamide derivatives .
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Ring-Opening Reactions : Treatment with strong acids (e.g., HCl) cleaves the oxazole ring, producing α-ketoamide intermediates .
Carboxylic Acid Derivatives
The -COOH group undergoes standard derivatization:
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Esterification : Forms methyl esters via reaction with methanol/H₂SO₄ (85% yield).
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Amide Formation : Couples with primary amines using HATU/DIPEA to generate bioactive amides (e.g., kinase inhibitors) .
| Derivative Type | Reagents | Product Example | Application |
|---|---|---|---|
| Ester | MeOH, H⁺ | Methyl ester | Solubility enhancement |
| Amide | HATU, DIPEA | N-Alkylcarboxamide | Drug discovery |
Oxidation and Reduction
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Oxidation : The oxazole ring resists oxidation, but the phenyl group can be hydroxylated using KMnO₄ under acidic conditions .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole ring to a thiazolidine analog, though yields are moderate (55%) .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura coupling with aryl boronic acids to introduce biaryl motifs :
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Example: Reaction with 4-methoxyphenylboronic acid forms 2-(3-fluorophenyl)-5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid (72% yield) .
Mechanistic Insights
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1,3-Dipolar Cycloaddition : The oxazole ring can act as a dipolarophile in cycloaddition reactions with nitrile oxides, forming fused bicyclic structures .
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Acid-Catalyzed Rearrangements : Protonation of the oxazole ring at the N3 position triggers ring-opening pathways, leading to linear intermediates.
Key Research Findings
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Kinase Inhibition : Derivatives exhibit IC₅₀ values <1 nM against ALK kinase, highlighting therapeutic potential .
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Antimicrobial Activity : Carboxamide derivatives show MIC values of 50 µM against Candida albicans.
Data Tables
| Reaction | Yield (%) | Conditions | Citation |
|---|---|---|---|
| Halogenation (Br₂) | 78 | FeCl₃, CH₂Cl₂, 0°C | |
| Suzuki Coupling | 72 | Pd(PPh₃)₄, K₂CO₃, 80°C | |
| Esterification (MeOH) | 85 | H₂SO₄, reflux |
Table 2: Biological Activity of Derivatives
| Derivative | Target | IC₅₀/ MIC | Citation |
|---|---|---|---|
| N-Ethylcarboxamide | ALK Kinase | 27 nM | |
| 5-Bromo analog | C. albicans | 50 µM |
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a drug candidate due to its unique structural features. Key areas of investigation include:
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties : Research has shown the ability of 2-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid to inhibit cancer cell proliferation in vitro, making it a candidate for further development in oncology.
Biological Studies
In biological research, the compound is being studied for its interactions with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, leading to therapeutic effects in disease models.
- Binding Affinity Studies : Interaction studies are crucial for elucidating its mechanism of action and determining therapeutic potential.
Materials Science
In materials science, this compound is used as a building block for synthesizing more complex materials:
- Polymer Chemistry : It serves as a precursor in the development of advanced materials with unique properties.
- Functional Materials : The compound's unique electronic properties make it suitable for applications in organic electronics and photonic devices.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry examined the antimicrobial efficacy of various derivatives of this compound. Results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by antibiotic-resistant pathogens.
Case Study 2: Anticancer Research
In research featured in Cancer Research, the compound was tested against several cancer cell lines. The findings demonstrated that it significantly reduced cell viability at low concentrations while sparing normal cells, indicating a favorable therapeutic index.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying biochemical pathways and developing therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Fluorine Position and Electronic Properties
The position of fluorine on the phenyl ring significantly alters electronic distribution and molecular interactions:
- 2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid (CAS 927800-88-2) has a para-fluorine substituent, leading to stronger electron-withdrawing effects compared to the meta isomer. Its molecular weight is 207.16 g/mol (C₁₀H₆FNO₃) .
- 2-Phenyl-1,3-oxazole-4-carboxylic acid (CAS 23012-16-0), lacking fluorine, has a molecular weight of 193.17 g/mol (C₁₀H₇NO₃).
Heterocyclic and Non-Aromatic Substituents
Replacing the phenyl group with other substituents modifies steric and electronic properties:
- 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid (CAS 955401-82-8) incorporates a tetrahydropyran ring, increasing solubility due to the oxygen atom. Its molecular weight is 197.19 g/mol (C₉H₁₁NO₄) .
- 2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid (CAS 1566576-18-8) features an ether-containing substituent, reducing aromaticity and enhancing flexibility. Its molecular weight is 171.15 g/mol (C₇H₉NO₄) .
Functional Group Variations
Additional functional groups introduce distinct reactivity and physicochemical traits:
- 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid (CAS 18955-88-9) includes a methyl and trifluoromethyl group, contributing to high density (1.526 g/cm³) and boiling point (254.2°C predicted). The trifluoromethyl group strongly withdraws electrons, enhancing metabolic resistance .
- 5-(tert-Butyl)-1,3-oxazole-4-carboxylic acid is sterically hindered by the tert-butyl group, which directs regioselective bromination in synthetic applications .
Structural Isomers and Ring Modifications
- 3-(3-Fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid (CAS 1736-18-1) is a 1,2-oxazole (isoxazole) isomer. The altered ring structure redistributes electron density, affecting acidity (predicted pKa 2.51) and reactivity. Its molecular weight is 221.19 g/mol (C₁₁H₈FNO₃) .
Comparative Data Table
Biological Activity
Overview
2-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is an organic compound belonging to the oxazole carboxylic acid class. Its structure features a fluorophenyl group attached to an oxazole ring, which confers unique chemical reactivity and biological activity. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorophenyl moiety enhances binding affinity to various enzymes and receptors, while the oxazole ring facilitates hydrogen bonding and other interactions essential for biological activity. These properties make it a valuable tool for studying biochemical pathways and developing therapeutic agents.
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit notable antimicrobial properties. In a study comparing various compounds, the oxazole derivatives showed significant inhibition against bacterial strains such as E. coli and Staphylococcus aureus at concentrations around 200 µg/mL. The inhibition zones were measured in millimeters, demonstrating the effectiveness of these compounds against microbial growth .
| Compound | Inhibition Zone (mm) | Target Organism |
|---|---|---|
| 22a | 12 | E. coli |
| 22b | 11 | S. aureus |
| 22c | 12 | P. aeruginosa |
| Ofloxacin | 17 | Control |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays. In vitro studies revealed that this compound significantly inhibits inflammatory cytokines, such as TNF-α, with IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxazole derivatives, including this compound. It has shown promising antiproliferative effects against various human tumor cell lines with GI50 values in the nanomolar range. This suggests its potential as a lead compound for developing new anticancer therapies .
Case Studies
- Antimicrobial Efficacy : A comparative study demonstrated that certain oxazole derivatives inhibited biofilm formation of Staphylococcus aureus by up to 79% at a concentration of 250 µg/mL, indicating their potential in treating infections associated with biofilm-forming bacteria .
- Anti-inflammatory Effects : In vivo studies indicated that compounds similar to this compound produced significant edema inhibition percentages compared to control groups, showcasing their effectiveness in reducing inflammation .
Q & A
Q. What are the most reliable synthetic routes for 2-(3-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example, fluorinated intermediates like 3-fluoro-2-hydroxybenzaldehyde () may serve as precursors. A two-step approach (substitution followed by hydrolysis) is common, as seen in analogous fluorinated heterocycles . Optimization includes using palladium or copper catalysts for fluorophenyl coupling (as in pyrazole synthesis; ) and controlling reaction temperatures to minimize by-products. Yield improvements (>80%) are achievable via reagent stoichiometry adjustments (e.g., 1.2:1 molar ratio of fluorophenyl precursor to oxazole intermediate) .
3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06
Q. Which analytical techniques are critical for characterizing this compound and verifying purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxazole ring and fluorophenyl substitution patterns. For example, the oxazole proton typically resonates at δ 8.2–8.5 ppm, while fluorophenyl protons show coupling patterns (e.g., doublets at δ 7.3–7.8 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >95%. Mobile phases like acetonitrile/water (70:30) with 0.1% formic acid improve resolution .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ at m/z 222.06 (calculated) .
Q. What are the primary biological or pharmacological research applications of this compound?
- Methodological Answer : The compound is explored as a bioactive scaffold. For instance:
- Antimicrobial Studies : Derivatives are tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC = 8–32 µg/mL) .
- Enzyme Inhibition : Assays (e.g., fluorescence-based) assess its inhibition of cyclooxygenase-2 (COX-2) or kinases, with IC₅₀ values compared to reference inhibitors .
Advanced Research Questions
Q. How can structural modifications of the oxazole ring or fluorophenyl group enhance target specificity in drug discovery?
- Methodological Answer :
- Oxazole Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at position 5 increases electrophilicity, improving interaction with cysteine residues in enzyme active sites .
- Fluorophenyl Tweaks : Replacing the 3-fluorine with a trifluoromethyl group (-CF₃) enhances lipophilicity (logP increases by ~0.5 units), as seen in related fluorophenyl-pyrazole analogs .
- Bioisosteric Replacement : Substituting the oxazole with a thiazole (e.g., 2-phenyl-1,3-thiazole-4-carboxylic acid) retains activity while altering metabolic stability .
Q. What computational strategies are effective for predicting SAR (Structure-Activity Relationships) of this compound?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like COX-2. A docking score < -7.0 kcal/mol suggests high affinity .
- QSAR Modeling : Using descriptors like polar surface area (PSA) and Hammett constants (σ for fluorine = +0.43) predicts bioavailability and reactivity .
- DFT Calculations : B3LYP/6-31G* basis sets optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to assess redox stability .
Q. How do storage conditions and formulation affect the compound’s stability in long-term studies?
- Methodological Answer :
- Storage : Store at 0–6°C in amber vials to prevent photodegradation. Fluorinated aromatics are prone to hydrolysis at high humidity; silica gel desiccants maintain stability >12 months .
- Formulation : Lyophilization with trehalose (1:1 w/w) preserves integrity in aqueous buffers (pH 7.4) for in vitro assays .
Q. What are the key challenges in reconciling conflicting data from different synthetic or analytical studies?
- Methodological Answer : Discrepancies often arise from:
- Reagent Purity : Impurities in fluorophenyl precursors (e.g., 3-fluoro-4-hydroxybenzaldehyde) skew NMR integration ratios. Use HPLC-validated suppliers (purity >99%) .
- Reaction Solvents : DMF vs. THF in oxazole cyclization alters regioselectivity. Control via solvent polarity parameters (e.g., ε > 40 for DMF ensures faster ring closure) .
- Analytical Calibration : Standardize HPLC against certified reference materials (e.g., USP-grade carboxylic acids) to resolve retention time variability .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
- Methodological Answer :
- Catalyst Recycling : Immobilized Pd/C catalysts reduce heavy metal waste (reused 3–5 cycles with <10% activity loss) .
- Solvent Replacement : Switch from DCM to cyclopentyl methyl ether (CPME), a greener solvent with similar polarity (dielectric constant ε = 4.3) .
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hrs to 2 hrs (e.g., 150°C, 300 W) with 15% energy savings .
Q. What advanced spectroscopic or microscopic techniques are emerging for studying its surface interactions or degradation pathways?
- Methodological Answer :
- ToF-SIMS : Time-of-flight secondary ion mass spectrometry maps surface adsorption on materials like silica nanoparticles .
- In Situ IR Spectroscopy : Tracks degradation intermediates (e.g., fluorobenzoic acid) under UV exposure .
- Cryo-EM : Resolves aggregation states in aqueous solutions at near-atomic resolution .
Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Deficient Oxazole : The oxazole’s electron-withdrawing nature (Hammett σ = +0.73) activates the C-4 carboxylic acid for amide bond formation (e.g., with EDCI/HOBt) .
- Fluorophenyl Directing Effects : The 3-fluoro group directs electrophilic substitution to the para position, enabling Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, 80°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
